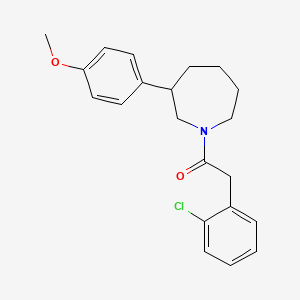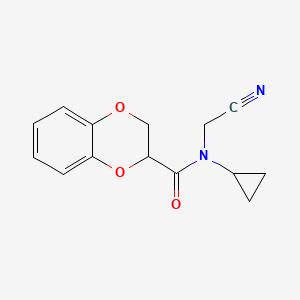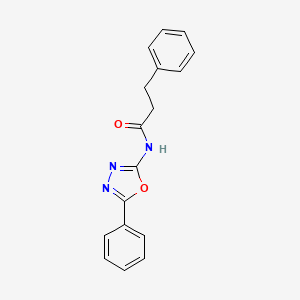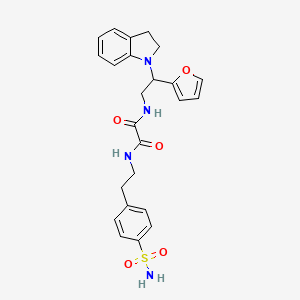
(E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide” is an organic compound containing a cyclohexane ring, a phenyl group, and a sulfonamide group . The (E) denotes the configuration of the double bond, indicating that the highest priority groups on each carbon of the double bond are on opposite sides .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate cyclohexane derivative with a phenyl ethene sulfonamide . The exact method would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The cyclohexane ring in the compound is likely to adopt a chair conformation, which is the most stable conformation for cyclohexane . The methyl group attached to the cyclohexane ring can occupy an axial or equatorial position, with the equatorial position being more stable due to less steric hindrance .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. For example, the double bond in the ethene group could participate in addition reactions . The sulfonamide group could also be involved in reactions, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the cyclohexane ring could influence its boiling point and melting point . The sulfonamide group could contribute to its solubility in water .科学的研究の応用
Catalysis and Chemical Synthesis
Sulfonamide compounds have been explored for their role in catalysis and chemical synthesis. For instance, sulfonamide-substituted iron phthalocyanines have shown remarkable stability under oxidative conditions, which makes them potential candidates for oxidation catalysts. Such compounds have been employed in the oxidation of olefins like cyclohexene and styrene, leading primarily to the formation of allylic ketones and benzaldehyde, respectively (Işci et al., 2014).
Pharmaceutical and Biological Applications
Sulfonamide derivatives have been synthesized and evaluated for their biological activities. For example, a series of sulfonamide derivatives were synthesized and tested for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors, which are significant for the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Material Science and Photodynamic Therapy
In material science and photodynamic therapy, new zinc phthalocyanine derivatives substituted with sulfonamide groups have been synthesized and characterized. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yields, which are crucial for Type II photodynamic therapy mechanisms, highlighting their potential in cancer treatment applications (Pişkin et al., 2020).
Antimicrobial Activity
Sulfonamide molecules have also been explored for their antimicrobial properties. A study on novel sulfonamide derivatives showed significant antibacterial and antifungal activities against a variety of microorganisms, indicating their potential as antimicrobial agents (Ghorab et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-N-(4-methylcyclohexyl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-13-7-9-15(10-8-13)16-19(17,18)12-11-14-5-3-2-4-6-14/h2-6,11-13,15-16H,7-10H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNWJIYSILKIDI-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(CC1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-2-phenylethene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorobenzyl)oxy]-2-methyl-4H-pyran-4-one](/img/structure/B2972891.png)

![1-[(4-bromobenzyl)oxy]-1H-imidazole](/img/structure/B2972896.png)

![3-Methoxy-4-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2972901.png)
![N-(2,5-dimethoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2972903.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2972906.png)


![9-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2972909.png)

![Bicyclo[4.1.0]heptan-7-ylmethanamine hcl](/img/structure/B2972913.png)
![[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2972915.png)